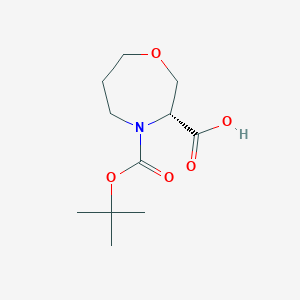(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid
CAS No.:
Cat. No.: VC13788261
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H19NO5 |
|---|---|
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | (3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-7-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 |
| Standard InChI Key | NFDWYOLYCHSXTO-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCCOC[C@@H]1C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CCCOCC1C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCOCC1C(=O)O |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol . Its IUPAC name, (3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-3-carboxylic acid, reflects the stereochemistry at the C3 position and the Boc-protected nitrogen. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1262410-57-0 |
| InChIKey | NFDWYOLYCHSXTO-MRVPVSSYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCOC[C@@H]1C(=O)O |
| PubChem CID | 131144543 |
| Solubility | Soluble in polar organic solvents (e.g., DMF, THF) |
The Boc group enhances stability during synthetic manipulations, while the carboxylic acid enables further functionalization .
Synthesis and Stereochemical Control
Lipase-Catalyzed Lactamization
A pivotal synthesis route involves a lipase-catalyzed regioselective lactamization of amino diester intermediates. Starting from methyl (2R)-glycidate, the process achieves 39% yield over seven steps . The key step employs a SpinChem® rotating bed reactor to facilitate enzyme recycling, optimizing the formation of the seven-membered lactam ring .
Solid-Phase Synthesis
Alternative methods use Wang resin-supported homoserine derivatives for constructing the oxazepane core. Trifluoroacetic acid (TFA)-mediated cleavage from the resin induces spontaneous lactonization, yielding the carboxylic acid derivative . This approach is advantageous for generating stereochemically pure products, critical for pharmaceutical applications .
Comparative Analysis
| Method | Yield | Key Advantage |
|---|---|---|
| Lipase-catalyzed | 39% | Enzymatic selectivity |
| Solid-phase | 70% | High stereochemical control |
| Solution-phase alkylation | 73% | Scalability for industrial production |
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃): Signals at δ 1.42 ppm (Boc CH₃), 3.40–3.62 ppm (oxazepane CH₂), and 4.26 ppm (C3-H) confirm the ring structure and stereochemistry .
-
¹³C NMR: Peaks at δ 174.72 ppm (COOH) and 158.17 ppm (Boc C=O) validate functional groups .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 245.27 [M+H]⁺, consistent with the molecular formula .
Applications in Drug Discovery
Intermediate in Neurological Agents
The oxazepane ring’s spatial arrangement mimics bioactive conformations of neurotransmitters. Derivatives exhibit affinity for GABA receptors, suggesting potential in treating anxiety and epilepsy .
Antibacterial and Anti-inflammatory Activity
Structural analogs demonstrate MIC values of 20–40 μg/mL against Staphylococcus aureus and Escherichia coli . The carboxylic acid moiety enhances solubility, improving bioavailability compared to ester precursors .
Prodrug Design
The Boc group serves as a transient protecting moiety, enabling controlled release of active amines in vivo. For example, Boc-deprotection under acidic conditions generates primary amines for targeted drug delivery .
Stability and Reactivity
Hydrolytic Stability
The Boc group is stable under basic conditions but cleaved by TFA, allowing selective deprotection. The oxazepane ring resists hydrolysis at physiological pH, making it suitable for oral drug formulations .
Functionalization Pathways
| Reaction | Product | Application |
|---|---|---|
| EDC/HOBt coupling | Amides | Peptidomimetics |
| Borane reduction | Alcohols | Antibacterial agents |
| Saponification | Carboxylate salts | Water-soluble prodrugs |
Computational and Mechanistic Insights
Density functional theory (DFT) studies reveal that the C3 stereocenter dictates binding affinity to biological targets. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the carboxylic oxygen, guiding derivatization strategies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume